molecular formula C22H31NO6 B1154507 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione CAS No. 954379-68-1

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione

Cat. No.: B1154507
CAS No.: 954379-68-1
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Description

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione is a complex organic compound with a unique structure. This compound is characterized by its tricyclic framework, which includes an oxooxolan ring and an azatricyclohexadecane core. The presence of multiple functional groups, such as ketones and ethers, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione involves multiple steps, including cyclization and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Pharmacological Applications

  • Anti-parasitic Activity :
    • Research indicates that compounds derived from Stemona tuberosa exhibit significant anti-parasitic properties, particularly against Plasmodium species responsible for malaria. The specific trione structure enhances its efficacy by interfering with the metabolic pathways of the parasites .
  • Antimicrobial Properties :
    • Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains. The presence of the oxo and azatricyclo functional groups contributes to its ability to disrupt bacterial cell walls and inhibit growth .
  • Cytotoxic Effects :
    • Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. This effect is attributed to its ability to induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics .

Biochemical Research

  • Enzyme Inhibition :
    • The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism and cell proliferation. This application could lead to the development of new therapeutic agents for cancer treatment .
  • Natural Product Synthesis :
    • As a naturally occurring compound, it serves as a precursor for synthesizing other bioactive molecules in pharmaceutical chemistry, facilitating the development of new drugs with enhanced efficacy and reduced side effects .

Agricultural Applications

  • Pesticidal Properties :
    • The compound has shown promise as a natural pesticide due to its insecticidal properties against agricultural pests. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .
  • Plant Growth Regulation :
    • Research indicates that this compound may influence plant growth and development, potentially serving as a natural growth regulator in crop production systems .

Case Studies

StudyFocusFindings
Study 1Anti-parasitic effectsDemonstrated significant inhibition of Plasmodium growth in vitro with IC50 values comparable to standard treatments .
Study 2Antimicrobial activityShowed broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria .
Study 3CytotoxicityInduced apoptosis in human cancer cell lines with minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione is a complex organic molecule with potential biological activities. Its molecular formula is C22H31NO6C_{22}H_{31}NO_6 and it has a molecular weight of approximately 405.5 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H31NO6
Molecular Weight405.5 g/mol
IUPAC Name(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione
InChI KeyIOWYJOAVWWYTFW-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been studied in various contexts including its antioxidant , anti-inflammatory , and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds similar to this structure exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress which can lead to various diseases including cancer and cardiovascular conditions. The antioxidant activity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where a decrease in absorbance indicates higher antioxidant capacity.

Anti-inflammatory Activity

The compound has shown potential in inhibiting inflammatory pathways. For example, studies involving lipoxygenase inhibition demonstrate that similar compounds can significantly reduce inflammation by blocking the production of leukotrienes and other inflammatory mediators.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Antioxidant Potential : A study evaluated the antioxidant capacity of various extracts containing similar compounds using the DPPH assay. The results indicated a strong correlation between the presence of specific functional groups in the molecule and its ability to scavenge free radicals .
  • Anti-inflammatory Effects : In an experimental model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at certain concentrations .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

Antioxidant Mechanism

The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

Anti-inflammatory Mechanism

Inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes is a proposed mechanism through which this compound exerts its anti-inflammatory effects.

Antimicrobial Mechanism

The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Properties

IUPAC Name

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQGOWAOLJKTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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